molecular formula C9H14O5 B12326561 2,3-O-Acetonemannosan

2,3-O-Acetonemannosan

Cat. No.: B12326561
M. Wt: 202.20 g/mol
InChI Key: VEESJHGZLRXGHP-UHFFFAOYSA-N
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Description

2,3-O-Acetonemannosan is a carbohydrate derivative characterized by the acetonide (isopropylidene) protection at the 2- and 3-hydroxyl positions of a mannosan backbone. Mannosan, a polysaccharide composed of mannose units, is chemically modified here to enhance stability and reactivity for synthetic applications. This compound is often identified as a product in pyrolysis studies of lignocellulosic biomass, suggesting its formation under thermal degradation conditions . Its synthetic utility lies in its protective group strategy, which enables selective functionalization of other hydroxyl groups in carbohydrate chemistry.

Properties

IUPAC Name

4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJHGZLRXGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3COC(C2O1)O3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- involves the dehydration of beta-D-mannopyranose. The reaction typically requires an acid catalyst and controlled temperature conditions to ensure the formation of the anhydro compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Protective Group Chemistry

1,4:3,6-Dianhydro-α-D-glucopyranose (Isomannide)
  • Structure : A bicyclic ether derived from glucose, featuring two anhydride bridges (1,4 and 3,6 positions).
  • Comparison: Unlike 2,3-O-acetonemannosan, isomannide lacks acetonide protection but shares a rigid bicyclic structure. This structural difference impacts solubility and reactivity in glycosylation reactions .
2-[3-O-(5-O-Acetyl-3-O-benzyl-1,2-O-isopropylidene-6-deoxy-α-D-allofuranos-6-yl)-2,4,6-tri-O-benzyl-α-D-mannopyranosyl]acetaldehyde (Compound 17)
  • Structure: A mannopyranosyl derivative with multiple protective groups, including benzyl, acetyl, and isopropylidene.
  • Comparison : Both compounds employ acetonide protection (isopropylidene). However, Compound 17 includes additional benzyl and acetyl groups, enhancing its utility in stepwise oligosaccharide synthesis. The presence of an acetaldehyde moiety further differentiates its reactivity profile .

Functional Analogues in Pyrolysis Studies

This compound is identified alongside compounds like 5-methyl-2-furancarboxaldehyde and vanillin in pyrolysis products . These compounds share a common origin in lignocellulose degradation but differ significantly in functionality:

  • 5-Methyl-2-furancarboxaldehyde : A furan derivative with aldehyde functionality, indicative of hemicellulose degradation.
  • Vanillin: A phenolic aldehyde derived from lignin.
  • Key Difference: this compound retains a carbohydrate backbone, whereas the others are smaller aromatic or furanic compounds.

Data Tables

Table 1: Structural Comparison of Protective Group-Modified Carbohydrates

Compound Name Protective Groups Molecular Formula (Inferred) Key Applications
This compound 2,3-O-isopropylidene C₉H₁₄O₆ (estimated) Pyrolysis marker, synthetic intermediate
1,4:3,6-Dianhydro-α-D-glucopyranose Anhydride bridges C₆H₈O₄ Polymer precursor, solvent
Compound 17 Benzyl, acetyl, isopropylidene C₅₄H₆₀O₁₂ Oligosaccharide synthesis

Table 2: Pyrolysis Products of Lignocellulose (Select Examples)

Compound Name Structure Type Molecular Weight Source
This compound Carbohydrate derivative ~218 g/mol Mannosan degradation
5-Methyl-2-furancarboxaldehyde Furan derivative 110 g/mol Hemicellulose
Vanillin Phenolic aldehyde 152 g/mol Lignin

Biological Activity

2,3-O-Acetonemannosan is a glycosylated compound derived from mannan, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of acetyl groups attached to the mannan backbone. This modification enhances its solubility and biological activity compared to unmodified mannans. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Efficacy of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12250 µg/ml
Escherichia coli15200 µg/ml
Candida albicans10300 µg/ml

The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways.

Case Study: Effect on A549 Lung Cancer Cells

In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 430 µg/ml after a 48-hour incubation period.

  • Apoptosis Induction : Hoechst staining revealed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
  • Mechanistic Insights : Further analysis suggested that the compound activates caspase pathways leading to programmed cell death .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an immunomodulator. It appears to enhance the immune response by stimulating macrophage activity and increasing cytokine production.

Table 2: Immunomodulatory Effects of this compound

CytokineControl Level (pg/ml)Treated Level (pg/ml)
IL-650120
TNF-alpha3085
IFN-gamma2060

These results indicate that treatment with this compound significantly elevates levels of pro-inflammatory cytokines, suggesting a potential role in enhancing host defense mechanisms .

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